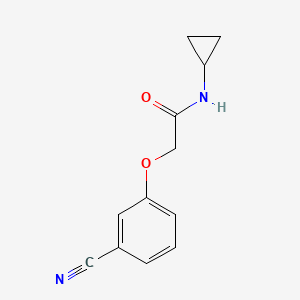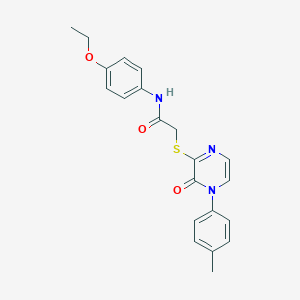
4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMTB, and it belongs to the class of thiazole-based compounds. EMTB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide' involves the synthesis of the thiazole ring followed by the coupling of the thiazole ring with the benzamide moiety and the introduction of the ethylthio group.
Starting Materials
4-methoxy-3-methylbenzaldehyde, thiourea, ethyl bromide, 4-(4-methoxy-3-methylphenyl)thiazol-2-amine, 4-aminobenzamide, potassium carbonate, acetic acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Synthesis of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine by reacting 4-methoxy-3-methylbenzaldehyde with thiourea in the presence of potassium carbonate and acetic acid in diethyl ether., Step 2: Synthesis of 4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide by reacting 4-aminobenzamide with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine in the presence of sodium hydroxide in water followed by the addition of ethyl bromide to introduce the ethylthio group.
Mécanisme D'action
The mechanism of action of EMTB is not fully understood. However, it has been suggested that EMTB may exert its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
EMTB has been shown to have various biochemical and physiological effects. It can inhibit the activity of HDACs, as mentioned earlier. In addition, EMTB can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EMTB has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
EMTB has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. EMTB has also been shown to have low toxicity and can be used at relatively high concentrations without causing significant harm to cells. However, EMTB has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on EMTB. One area of research could be the development of EMTB as a potential anti-cancer drug. Further studies are needed to determine its efficacy and safety in vivo. Another area of research could be the development of EMTB as a potential anti-inflammatory and antimicrobial agent. Moreover, more research is needed to understand the mechanism of action of EMTB and its potential side effects and toxicity.
Applications De Recherche Scientifique
EMTB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. EMTB has also been studied for its anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, EMTB has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
4-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-25-16-8-5-14(6-9-16)19(23)22-20-21-17(12-26-20)15-7-10-18(24-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJDXYVIOMESNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)


![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)
![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)


![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)